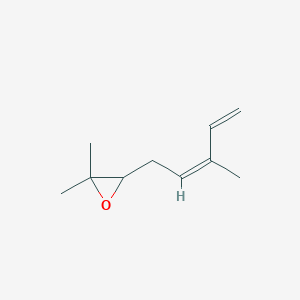

(Z)-beta-Ocimene epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-beta-Ocimene epoxide is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure This compound is derived from (Z)-beta-Ocimene, a naturally occurring monoterpene found in various essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-beta-Ocimene epoxide typically involves the epoxidation of (Z)-beta-Ocimene. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA), which reacts with the double bond in (Z)-beta-Ocimene to form the epoxide ring . The reaction is usually carried out in a non-aqueous solvent like chloroform or acetone to prevent hydrolysis of the epoxide .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to meet industrial requirements for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-beta-Ocimene epoxide undergoes various chemical reactions, including:

Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of different products depending on the nucleophile and reaction conditions

Oxidation and reduction: The epoxide ring can be further oxidized or reduced to form different functional groups.

Substitution reactions: Nucleophiles can attack the epoxide ring, resulting in substitution products.

Common Reagents and Conditions

Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of the epoxide.

Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the ring-opening under basic conditions.

Oxidizing agents: Peroxycarboxylic acids like mCPBA are commonly used for the initial epoxidation.

Major Products Formed

1,2-diols: Formed from the hydrolysis of the epoxide ring under acidic conditions.

Beta-amino alcohols: Produced from the reaction of the epoxide with amines.

Scientific Research Applications

Chemical Properties and Reactivity

(Z)-beta-Ocimene epoxide is characterized by its epoxide structure, which allows it to undergo several types of reactions, including nucleophilic attack, ring-opening reactions, and further functionalization. This reactivity makes it a valuable intermediate in synthetic organic chemistry.

Pharmaceutical Applications

-

Drug Development :

- This compound has been explored as a potential precursor for the synthesis of bioactive compounds. Its ability to serve as an intermediate in the formation of oxygenated derivatives expands its utility in drug discovery .

- Case studies have shown that derivatives of this compound can exhibit significant biological activities, including antioxidant and anticancer properties. For instance, the synthesis of various oxygenated terpenoids from this compound has been linked to enhanced therapeutic effects in preclinical models .

- Biocatalysis :

Agricultural Applications

- Pesticidal Activity :

- Plant Growth Regulation :

Material Science Applications

- Polymer Production :

- The unique structure of this compound allows it to be used as a monomer in the synthesis of biodegradable polymers. These polymers have shown promise in applications such as packaging materials and environmentally friendly coatings .

- A notable example includes the copolymerization of this compound with carbon dioxide to produce polycarbonate materials with favorable mechanical properties .

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally or functionally related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (E)-beta-Ocimene | Monoterpene | Non-epoxidized form; used in Diels-Alder reactions |

| Limonene | Monoterpene | Exhibits antimicrobial properties; known for citrus scent |

| Myrcene | Monoterpene | Anti-inflammatory effects; used in perfumery |

| Alpha-Pinene | Monoterpene | Known for respiratory benefits; distinct pine aroma |

Mechanism of Action

The mechanism of action of (Z)-beta-Ocimene epoxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions. For example, in biological systems, the epoxide can interact with enzymes and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

(E)-beta-Ocimene epoxide: Another isomer of beta-Ocimene epoxide with different stereochemistry.

Limonene epoxide: Derived from limonene, another monoterpene, and has similar chemical properties.

Geraniol epoxide: Formed from geraniol, a monoterpenoid alcohol, and shares similar reactivity.

Uniqueness

(Z)-beta-Ocimene epoxide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of stereochemically pure compounds and in applications where specific stereochemistry is crucial .

Biological Activity

(Z)-beta-Ocimene epoxide is a compound derived from the essential oil of various plants, known for its diverse biological activities. This article delves into the chemical properties, biological activities, and relevant research findings associated with this compound, supported by data tables and case studies.

This compound has the molecular formula C10H16O and a molecular weight of approximately 152.23 g/mol. It is a cyclic ether formed from beta-ocimene, which is prevalent in many essential oils.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study examining the essential oils from various plants, it was found that the compound showed activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 3.0 |

| Escherichia coli | 4.5 |

| Bacillus cereus | 2.5 |

| Klebsiella pneumoniae | 3.0 |

The results indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent .

2. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The IC50 values, indicating the concentration required to inhibit 50% of free radical activity, were found to be comparable to established antioxidants.

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.3 |

| Ascorbic Acid (Control) | 0.1 |

These findings suggest that this compound possesses notable antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases .

3. Anti-inflammatory Activity

In vitro studies have indicated that this compound may exert anti-inflammatory effects by modulating immune responses. It was shown to activate human neutrophil calcium influx, which is crucial for immune function.

- Mechanism of Action : The compound appears to desensitize neutrophils to subsequent agonist-induced responses, indicating a potential role in regulating inflammatory pathways .

Case Studies

Case Study 1: Essential Oils and Antibacterial Efficacy

A study conducted on the essential oils extracted from various plants found that those containing high concentrations of this compound had superior antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The synergistic effects observed when combined with other essential oil components further enhanced antimicrobial efficacy .

Case Study 2: Antioxidant Properties in Food Preservation

Research exploring the use of this compound in food preservation demonstrated its effectiveness in reducing oxidative spoilage in food products. The compound's antioxidant properties helped maintain food quality over extended periods, suggesting its application as a natural preservative .

Properties

CAS No. |

33281-83-3 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,2-dimethyl-3-[(2Z)-3-methylpenta-2,4-dienyl]oxirane |

InChI |

InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6- |

InChI Key |

LIMXJCIGROLRED-VURMDHGXSA-N |

Isomeric SMILES |

C/C(=C/CC1C(O1)(C)C)/C=C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.